Product packaging for clavosolide B(Cat. No.:)

clavosolide B

Cat. No.: B1260410
M. Wt: 843 g/mol
InChI Key: ZZLBPQQRKCZRLW-PIXBVQGRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clavosolide B is a naturally occurring, unsymmetrical dimeric macrolide first isolated from the marine sponge Myriastra clavosa collected in the Philippines . It features a complex 16-membered diolide core structure incorporating highly substituted tetrahydropyran units, disubstituted cyclopropyl rings, and permethylated xylose moieties, presenting a significant challenge for synthetic organic chemistry . The primary structural distinction between this compound and its congener Clavosolide A is the replacement of a single methoxyl group with a hydroxyl group on one of the xylose sugars, which breaks the molecule's symmetry and alters its polarity . While the full biological profile of this compound is still under investigation, initial studies on the crude sponge extracts indicated promising cytotoxic and antiproliferative effects in antitumor screens . Its structural complexity and potential bioactivity have made it a high-value target for total synthesis, with successful routes developed to enable further biological evaluation that is hindered by its limited natural availability . Researchers can apply this compound in studies related to natural product synthesis, structure-activity relationships (SAR) of macrolides, and the exploration of new cytotoxic agents. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H70O16 B1260410 clavosolide B

Properties

Molecular Formula

C43H70O16

Molecular Weight

843 g/mol

IUPAC Name

(1S,5S,7S,9S,10S,11S,15S,17S,19S,20S)-9-[(2S,3R,4R,5R)-3-hydroxy-4,5-dimethoxyoxan-2-yl]oxy-10,20-dimethyl-5,15-bis[(1R,2R)-2-methylcyclopropyl]-19-[(2S,3R,4S,5R)-3,4,5-trimethoxyoxan-2-yl]oxy-4,14,21,22-tetraoxatricyclo[15.3.1.17,11]docosane-3,13-dione

InChI

InChI=1S/C43H70O16/c1-20-10-26(20)32-14-24-12-28(58-42-38(46)39(49-7)34(47-5)18-52-42)22(3)30(54-24)16-36(44)57-33(27-11-21(27)2)15-25-13-29(23(4)31(55-25)17-37(45)56-32)59-43-41(51-9)40(50-8)35(48-6)19-53-43/h20-35,38-43,46H,10-19H2,1-9H3/t20-,21-,22-,23-,24+,25+,26-,27-,28+,29+,30+,31+,32+,33+,34-,35-,38-,39+,40+,41-,42+,43+/m1/s1

InChI Key

ZZLBPQQRKCZRLW-PIXBVQGRSA-N

Isomeric SMILES

C[C@@H]1C[C@H]1[C@@H]2C[C@@H]3C[C@@H]([C@H]([C@@H](O3)CC(=O)O[C@@H](C[C@@H]4C[C@@H]([C@H]([C@@H](O4)CC(=O)O2)C)O[C@H]5[C@@H]([C@H]([C@@H](CO5)OC)OC)OC)[C@@H]6C[C@H]6C)C)O[C@H]7[C@@H]([C@H]([C@@H](CO7)OC)OC)O

Canonical SMILES

CC1CC1C2CC3CC(C(C(O3)CC(=O)OC(CC4CC(C(C(O4)CC(=O)O2)C)OC5C(C(C(CO5)OC)OC)OC)C6CC6C)C)OC7C(C(C(CO7)OC)OC)O

Synonyms

clavosolide B

Origin of Product

United States

Discovery and Contextualization of Clavosolide B

Natural Occurrence and Initial Isolation from Marine Organisms

Clavosolide B was first identified as a trace metabolite from the marine sponge Myriastra clavosa. acs.org Initial isolation and structural elucidation were reported in 2002 from a specimen of the sponge collected in the Philippines. acs.orgnih.gov Concurrent and independent research also reported the isolation of clavosolides A and B from a different Philippine collection of the same sponge species. acs.org These compounds represented a new class of metabolites, unrelated to previously known sponge-derived compounds.

Although isolated from a sponge, it is widely postulated that this compound is produced by a symbiotic microorganism. researchgate.netnih.gov The structural complexity of clavosolides is more characteristic of microbial metabolites than those typically produced by sponges. researchgate.net This hypothesis is supported by the high concentration of cyanobacterial cells found within the sponge tissue from which the compounds were isolated. researchgate.netnih.govmdpi.com The discovery of structurally similar compounds, such as cocosolide and cyanolide A, directly from marine cyanobacteria further strengthens the case for a cyanobacterial origin for the clavosolide family. nih.gov

The initial isolation of this compound was a challenging process due to its presence in very low concentrations. acs.org The general procedure involved the extraction of the frozen sponge material. For instance, one method detailed percolating the ground sponge with water, followed by lyophilization of the aqueous extract. acs.org This crude extract was then subjected to extensive and repeated chromatographic separations to yield the pure compound. The purification process typically involved multiple steps, including vacuum liquid chromatography (often on a C4 reversed-phase medium), gel permeation chromatography (such as with Sephadex LH-20), and preparative thin-layer chromatography to separate this compound from its congeners and other metabolites. acs.orgnih.gov

Postulated Cyanobacterial Origin and Justification

Structural Classification and Relationship within the Clavosolide Family

This compound is classified as a dimeric glycosidic macrolide. acs.orgnih.gov Its core structure is a large 32-membered macrocycle, which is a diolide, meaning it is formed from the dimerization of two smaller hydroxy acid monomers. acs.orgresearchgate.net This complex macrocycle incorporates distinctive structural features, including two tetrahydropyran (B127337) rings and two trans-disubstituted cyclopropane (B1198618) units. acs.org Attached to this macrolide core are glycosidic moieties, specifically derivatives of xylose (a type of sugar), making it a glycoside. mdpi.com The presence of 22 stereogenic centers results in a highly complex and asymmetric three-dimensional structure. acs.org

The clavosolide family consists of several closely related analogues, with clavosolide A being the most similar to this compound. The primary difference between clavosolide A and B lies in a minor substitution on one of the glycosidic units. nih.gov Clavosolide A is a symmetrical dimer, whereas this compound is rendered unsymmetrical by the replacement of a methoxyl group (-OCH₃) with a hydroxyl group (-OH) on one of the xylose sugars. nih.govresearchgate.net

Other congeners, such as clavosolides C and D, were isolated from the same sponge extract and also show structural variations. acs.org These differences are found in the methylation patterns of the xylopyranoside moieties. The structural distinctions between these first four identified clavosolides are summarized in the table below, based on the substitution patterns originally proposed.

CompoundSubstitution (R)Substitution (R')Substitution (R'')Symmetry
Clavosolide A MeMeMeSymmetrical
This compound MeHMeUnsymmetrical
Clavosolide C MeMeHUnsymmetrical
Clavosolide D HMeMeUnsymmetrical
Data sourced from initial structural proposals.

Subsequent research has led to the isolation of additional members of this family, such as clavosolide E, each with unique structural modifications.

Contextualization within the Glycosidic Macrolide Family (e.g., Clavosolides C-D, Cyanolide A)

This compound is a member of the broader family of glycosidic macrolides, a class of natural products that have garnered significant attention from the scientific community due to their complex structures and diverse biological activities. rsc.org This family is characterized by a large macrocyclic lactone (macrolide) core to which one or more deoxy sugar units are attached via a glycosidic bond. The clavosolides, along with related compounds like the cyanolides, represent a fascinating subgroup of these marine-derived macrolides. rsc.orgnih.gov

The Clavosolide Family: Subtle Structural Variations

The clavosolide family itself includes several members, primarily clavosolides A, B, C, and D, all isolated from the marine sponge Myriastra clavosa. acs.orgresearchgate.netmdpi.com The defining feature of the clavosolides is their dimeric structure, where two monomeric units are linked to form a 16-membered diolide. acs.orgacs.org These molecules possess highly substituted tetrahydropyran rings, trans-disubstituted cyclopropane rings, and xylopyranoside moieties. researchgate.netacs.org

The key distinctions between the clavosolides lie in the methylation patterns of their xylose sugar residues. vulcanchem.com

Clavosolide A is a symmetrical dimer where both xylose units are fully methylated. acs.orgresearchgate.net

This compound is rendered unsymmetrical by the replacement of one methoxyl group with a hydroxyl group on one of the sugar moieties. acs.org

Clavosolide C is characterized by a different pattern of methylation, where it has two methoxy (B1213986) groups at specific positions and one non-methylated position (R=R'=Me, R"=H). vulcanchem.com

Clavosolide D features yet another variation in its methylation pattern (R=H, R'=R"=Me). pherobase.com

These subtle structural differences are significant, as they alter the symmetry and polarity of the molecules, which can, in turn, influence their biological activity. The initial structural proposals for clavosolides A and B were later revised based on total synthesis efforts, which unambiguously determined their relative and absolute stereochemistry. researchgate.netacs.org

Interactive Table: Comparative Analysis of Clavosolide Structures

CompoundSymmetryKey Distinguishing FeatureMolecular Formula
Clavosolide A SymmetricalBoth xylose units are permethylated.C44H72O16
This compound UnsymmetricalOne hydroxyl group replaces a methoxyl group on a xylose unit. acs.orgC43H70O16
Clavosolide C UnsymmetricalSpecific methylation pattern (R=R'=Me, R"=H). vulcanchem.comC43H70O16
Clavosolide D UnsymmetricalSpecific methylation pattern (R=H, R'=R"=Me). C43H70O16

Cyanolide A: A Potent Molluscicidal Analogue

Further contextualizing this compound is the related compound, cyanolide A . Isolated from the marine cyanobacterium Lyngbya bouillonii, cyanolide A is also a symmetrical dimeric glycosidic macrolide. nih.govacs.org Its discovery was significant for several reasons. Structurally, it is very similar to the clavosolides, which strongly suggested a cyanobacterial origin for the entire family, a hypothesis that had been proposed earlier during the study of clavosolides A and B. nih.govnih.gov

Unlike the clavosolides, for which significant bioactivity was not initially reported, cyanolide A exhibits potent molluscicidal activity against the snail Biomphalaria glabrata, a vector for the parasitic disease schistosomiasis. acs.orgnih.govacs.org This finding highlights how minor structural modifications within a natural product family can lead to dramatic differences in biological function. The potent activity of cyanolide A has spurred considerable interest in the synthesis of it and its analogues, including the clavosolides, to explore their therapeutic potential. acs.orgacs.orgnih.gov

The synthesis of these complex molecules is a formidable challenge, requiring intricate, multi-step strategies. The successful total syntheses of clavosolides and cyanolide A have not only confirmed their complex stereostructures but also provided pathways to generate derivatives for further biological evaluation. nih.govacs.orgsioc-journal.cn

Structural Elucidation and Absolute Stereochemical Assignment of Clavosolide B

Initial Structural Proposals and Subsequent Revisions

The initial isolation of clavosolide B, along with its symmetric analogue clavosolide A, was reported from a specimen of the sponge Myriastra clavosa collected in the Philippines. acs.org Preliminary structural elucidation based on spectroscopic data suggested a dimeric macrolide structure. acs.orgresearchgate.net this compound was proposed to be an unsymmetrical dimer, differing from the symmetrical clavosolide A by the replacement of a methoxyl group with a hydroxyl group. acs.org

However, the journey to define the precise stereochemistry of these molecules was complex. Initial total syntheses of the proposed structure of the related clavosolide A revealed discrepancies between the NMR spectra of the synthetic compound and the natural product, particularly in the signals corresponding to the cyclopropane (B1198618) rings. researchgate.netnih.gov This led to a revision of the proposed structure, specifically concerning the stereochemistry of the cyclopropyl (B3062369) carbinyl centers. researchgate.netnih.gov

Subsequent enantioselective total synthesis efforts, notably by Lee and coworkers, ultimately confirmed the revised structure of (-)-clavosolide B. researcher.lifenih.gov The comparison of spectroscopic data and optical rotation measurements between the synthetic and natural materials provided unambiguous confirmation of the relative and absolute stereochemistry of this compound. researcher.liferesearchgate.net This iterative process of proposing a structure, synthesizing it, and then comparing it to the natural product proved crucial in correcting initial misassignments. vulcanchem.comnih.gov

Advanced Spectroscopic and Analytical Methodologies for Structure Determination

The definitive structural elucidation of this compound was not possible without the application of a suite of sophisticated analytical methods. These techniques, used in concert, provided the necessary data to piece together the complex three-dimensional puzzle of the molecule.

Application of Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy was a cornerstone in the initial and revised structural assignments of this compound. acs.org Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) were instrumental in establishing the connectivity of protons and carbons within the molecule. numberanalytics.com

The initial report on this compound detailed the use of spectroscopic data to propose its structure as an unsymmetrical dimer of clavosolide A. acs.org The increased complexity of the ¹H and ¹³C NMR spectra of this compound, compared to its symmetrical counterpart, supported this initial hypothesis. acs.org Subsequent detailed NMR analyses, including NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, were vital in determining the spatial proximity of protons, which helped to define the relative stereochemistry of the various stereocenters within the macrocyclic framework. uzh.chnews-medical.netmnstate.edu The comparison of ¹H and ¹³C NMR spectra of the synthetic and natural this compound was a critical final step in confirming its revised structure. researcher.life

X-ray Crystallography for Relative and Absolute Stereochemistry

While direct X-ray crystallography data for this compound is not explicitly detailed in the provided search results, the use of this technique for closely related compounds was pivotal in establishing the stereochemistry of the clavosolide family. For instance, the relative stereochemistry of synthetic (-)-clavosolide A was confirmed by X-ray crystallography. researchgate.net This data provided a reliable template for the stereochemical assignment of this compound, given their structural similarities. The absolute stereochemistry was often inferred from the known configuration of starting materials used in the total synthesis, such as D-(+)-xylose. researchgate.net The power of X-ray crystallography lies in its ability to provide an unambiguous three-dimensional structure of a molecule, which is invaluable for confirming stereochemical assignments made through other methods.

Confirmation via Optical Analyses and Comparison with Synthetic Materials

A crucial step in the definitive structural elucidation of (-)-clavosolide B was the comparison of its optical properties with those of the synthetically prepared molecule. The specific rotation, a measure of a compound's ability to rotate plane-polarized light, is highly sensitive to the molecule's three-dimensional structure.

Initial isolation reported a specific rotation of [α]D -41.0° for this compound. acs.org After the total synthesis of the revised structure of (-)-clavosolide B, the comparison of the optical rotation values of the natural and synthetic materials provided the final confirmation of its absolute stereochemistry. researcher.lifenih.gov This agreement between the optical data of the isolated natural product and the synthetically derived compound served as a powerful validation of the proposed structure.

CompoundReported Specific Rotation [α]DSource
Natural this compound-41.0° (c 0.5, CHCl3) acs.org
Natural Clavosolide A-48.5° (c 1, CHCl3) acs.org

Stereochemical Assignment through Derivatization Strategies (e.g., Mosher's Method in Related Compounds)

Derivatization strategies are a classic and powerful tool in the stereochemical analysis of natural products. While the direct application of Mosher's method to this compound is not explicitly mentioned in the provided search results, its use in the analysis of related marine natural products highlights its importance in the field. nih.govnih.gov For instance, Mosher's analysis was used to determine the stereochemistry of the base hydrolysis product of cocosolide, a dimeric macrolide xylopyranoside with a carbon skeleton closely resembling that of the clavosolides. researchgate.net This method involves reacting a chiral alcohol with a chiral reagent (Mosher's acid) to form diastereomeric esters, whose NMR spectra can then be analyzed to determine the absolute configuration of the alcohol. The application of such derivatization techniques to fragments of this compound, or to its monomeric units, would have been a viable strategy to independently confirm the stereochemistry of specific stereocenters. du.edu.eg

Advanced Strategies in the Total Synthesis of Clavosolide B

Convergent Enantioselective Total Synthesis Approaches

Foundational Stereoselective Reactions

The construction of the complex stereochemical array of clavosolide B is reliant on a toolkit of powerful and selective chemical transformations. These reactions are carefully chosen to install specific stereocenters with high fidelity, minimizing the formation of undesired stereoisomers.

A key C-C bond-forming reaction utilized in the synthesis of this compound is the syn-selective aldol (B89426) reaction. acs.orgresearcher.liferesearcher.life This reaction is instrumental in setting the stereochemistry of adjacent hydroxyl and methyl groups. In one approach, an Evans chiral oxazolidinone derivative is treated with dibutylboron triflate (Bu₂BOTf) and Hünig's base, followed by reaction with crotonaldehyde, to yield the desired syn-aldol product with high diastereoselectivity (95:5). acs.org Another method employs the reaction of a methyl ketone with a chiral aldehyde to construct a key intermediate. The use of boron-mediated aldol reactions at low temperatures has been shown to afford high stereoselectivity, with yields around 96%.

The introduction of the two trans-disubstituted cyclopropane (B1198618) rings is a critical step in the synthesis of this compound. This is achieved through a hydroxy-directed cyclopropanation reaction. acs.orgacs.orgcapes.gov.br This reaction utilizes the directing effect of a nearby hydroxyl group to control the stereochemical outcome of the cyclopropane ring formation. The reaction of an allylic alcohol with diethylzinc (B1219324) (Et₂Zn) and diiodomethane (B129776) (CH₂I₂) proceeds with good selectivity, favoring the desired syn isomer in an 11:1 ratio, with yields up to 97%. acs.org Optimization of reaction conditions, including temperature and the equivalents of the reagents, is crucial for maximizing the yield and diastereoselectivity of this transformation.

To achieve the correct stereochemistry at specific chiral centers, particularly at the C9 position, the Mitsunobu reaction is employed for stereochemical inversion. acs.orgacs.orgcapes.gov.br This reaction allows for the conversion of an alcohol with one stereochemistry to its opposite configuration. For instance, after the hydroxy-directed cyclopropanation, a Mitsunobu inversion at the C9-stereogenic center is performed using diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), triphenylphosphine (B44618) (PPh₃), and an acidic component like p-nitrobenzoic acid or acetic acid. acs.orgmdpi.com This is a reliable method for inverting the stereochemistry of secondary alcohols within complex intermediates. acs.org

The attachment of the sugar moiety to the aglycone is a crucial step that renders this compound unsymmetrical. researchgate.net The Schmidt-type glycosylation is a key method used for this purpose. acs.orgresearcher.lifeacs.orgcapes.gov.bracs.org This reaction involves the coupling of an activated sugar donor, such as a trichloroacetimidate, with an alcohol acceptor on the aglycone in the presence of a Lewis acid promoter like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂). acs.orgnih.gov While effective, this reaction can sometimes lead to a mixture of α and β anomers, requiring careful chromatographic separation to isolate the desired β-isomer. acs.orgthieme-connect.com In some syntheses, this glycosylation is performed at an early stage.

The final key transformation in the total synthesis of this compound is the formation of the 16-membered diolide ring. acs.orgresearcher.lifeacs.orgcapes.gov.bracs.org The Yamaguchi macrolactonization is a widely employed and effective protocol for this macrocyclization step. acs.orgacs.orgresearchgate.netnih.gov This reaction involves the activation of a hydroxy acid precursor with 2,4,6-trichlorobenzoyl chloride in the presence of triethylamine, followed by intramolecular esterification promoted by 4-dimethylaminopyridine (B28879) (DMAP). acs.org This method has been successfully used to form the macrocyclic structure of this compound and its analogs in good yields. acs.orgacs.orgthieme-connect.com Alternative dimerization strategies, such as those based on Prins cyclizations, have also been explored for the synthesis of related macrocyclic natural products. nih.govnih.gov

Schmidt-type Glycosylation for Stereocontrolled Sugar Moiety Incorporation

Emerging Synthetic Methodologies and Strategic Advancements

Lithiation-Borylation Reactions for Stereoselective Side-Chain Elaboration

The construction of the complex side-chain of this compound, which includes a cyclopropane ring, requires a high degree of stereocontrol. The lithiation-borylation reaction has emerged as a powerful tool for this purpose. d-nb.info This methodology allows for the stereoselective formation of carbon-carbon bonds, enabling the precise installation of the intricate side-chain.

In the context of clavosolide synthesis, this reaction has been employed to couple the cyclopropyl-containing side chain with high diastereoselectivity. researchgate.net The process involves the reaction of a lithiated species with a boronic ester, leading to the formation of a homologated boronic ester with excellent stereocontrol. scispace.com This method has proven to be highly effective, even in the later stages of the synthesis on complex substrates, demonstrating its robustness and wide applicability. d-nb.info For example, a diastereoselectivity of greater than 95:5 has been achieved in attaching the cyclopropyl (B3062369) side chain in a synthesis of the closely related clavosolide A.

Applications of Wadsworth-Emmons Cyclopropanation

The cyclopropane ring is a key structural feature of the clavosolide family of natural products. The Wadsworth-Emmons cyclopropanation reaction has been a valuable method for the construction of this three-membered ring system. nih.gov This reaction, a variation of the Horner-Wadsworth-Emmons reaction, utilizes a phosphonate (B1237965) ylide to react with an epoxide, leading to the formation of a cyclopropane ring.

In the synthesis of this compound and its analogues, hydroxy-directed cyclopropanation has been used to stereoselectively form the cyclopropyl carbinol. The stereoselectivity of this reaction can be controlled by the reaction conditions, such as temperature and the stoichiometry of the reagents. For instance, in the synthesis of cocosolide, a related natural product, an optimized Wadsworth-Emmons cyclopropanation was employed to furnish the necessary acid intermediate in high yield. nih.gov

Prins Cyclization for Tetrahydropyran (B127337) Ring System Construction

The tetrahydropyran (THP) ring is a central component of the clavosolide core. rsc.org The Prins cyclization has proven to be a highly effective and stereoselective method for the construction of this heterocyclic system. nih.govmdpi.com This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone to form a tetrahydropyran ring. mdpi.com

In several total syntheses of clavosolide A, a close analogue of this compound, the Prins cyclization has been utilized to assemble the tetrahydropyran core with excellent stereocontrol. researchgate.netd-nb.info A notable advancement is the development of a three-component allylboration-Prins reaction sequence, which allows for the rapid and highly stereoselective construction of the substituted THP core in a minimal number of steps. d-nb.info This tandem approach streamlines the synthesis and provides access to the complex tetrahydropyran structure with high efficiency. researchgate.net The stereochemical outcome of the Prins cyclization is generally predictable, proceeding through a chair-like transition state to afford the thermodynamically favored product. nih.govacs.org

Radical-Mediated Routes for Polyketide Framework Assembly

The polyketide backbone of this compound presents its own set of synthetic challenges. Radical-mediated reactions have offered a powerful alternative for the construction of this framework. researchgate.netacs.org These reactions can be particularly useful for forming carbon-carbon bonds in complex settings and for the construction of substituted ring systems.

A radical-mediated route has been successfully employed to build the substituted tetrahydropyran unit in the total synthesis of clavosolide A. researchgate.netresearchgate.net This approach often involves the generation of a radical species that can then undergo cyclization or intermolecular addition reactions to form the desired carbon skeleton. For example, a Ti(III)-mediated radical cyclization has been used to construct the tetrahydropyran ring system. researchgate.netugr.es

Rhodium-Catalyzed Coupling Reactions for Dimeric Core Formation

The dimeric nature of this compound, where two monomeric units are linked together, requires an efficient dimerization strategy. Rhodium-catalyzed coupling reactions have emerged as a powerful tool for the formation of the C2-symmetric dimeric core. researchgate.netuni-freiburg.de

One particularly innovative approach involves the rhodium-catalyzed addition of carboxylic acids to allenes. researchgate.netacs.org This atom-economical reaction allows for the "head-to-tail" dimerization of two monomer units, simultaneously creating two new stereocenters with excellent selectivity. researchgate.net This method is remarkable for its efficiency and stereocontrol, especially when compared to classical dimerization techniques. researchgate.net The development of such catalytic C-C bond-forming reactions represents a significant advancement in the synthesis of complex dimeric natural products like this compound.

Asymmetric Alcohol-Mediated Carbonyl Allylation

A significant advancement in the synthesis of polyketide natural products, directly applicable to this compound, is the use of asymmetric alcohol-mediated carbonyl allylation. nih.gov This strategy, notably developed by Krische and colleagues for the total synthesis of the closely related clavosolide A, represents a paradigm shift by avoiding the use of traditional protecting groups or chiral auxiliaries. nih.govnih.gov The method is predicated on a transfer hydrogenation process where a primary alcohol is catalytically dehydrogenated in situ to form an aldehyde. mdpi.com This intermediate then undergoes an iridium-catalyzed enantioselective carbonyl allylation. nih.govmdpi.com

This approach dramatically enhances synthetic efficiency. For instance, the total synthesis of clavosolide A was accomplished in a longest linear sequence (LLS) of only seven steps, a substantial reduction from the 11 to 34 steps required in nine previous syntheses. nih.govnih.gov The key transformation involves the bidirectional asymmetric allylation of a simple diol, such as 2-methyl-1,3-propane diol, which establishes crucial stereocenters early in the synthesis. nih.gov Given the structural similarities and shared synthetic challenges between clavosolide A and this compound, this methodology holds significant promise for a more concise and efficient construction of this compound.

Late-Stage Functionalization for Structural Diversification

Late-stage functionalization (LSF) is a powerful strategy for introducing chemical diversity into complex molecules like this compound during the final steps of a synthetic sequence. wikipedia.orgscispace.com This approach avoids the need for laborious de novo synthesis for each new analog, thereby accelerating the exploration of structure-activity relationships (SAR) for drug discovery. scispace.comnih.govnih.gov LSF methodologies, particularly those involving C-H functionalization, allow for the selective modification of a completed molecular scaffold. wikipedia.orgnih.gov

While specific LSF applications on this compound itself are not extensively documented, strategies developed for analogous complex natural products provide a clear blueprint. For example, a rhodium-catalyzed dimerization reaction used in a synthesis of clavosolide A was noted for its suitability for late-stage diversification. uni-freiburg.de This suggests that the C2-symmetric core, once formed, could be subjected to further modifications. The goal of LSF is to generate a library of novel analogs by altering peripheral functional groups, which can modulate key pharmacological properties such as solubility or target protein interactions, without re-designing the entire synthesis. scispace.comnih.gov

Stereochemical Control and Yield Optimization in Synthetic Pathways

Diastereoselectivity Enhancement in Key Transformations (e.g., Cyclopropanation)

The Simmons-Smith cyclopropanation and its variants are well-suited for the stereoselective synthesis of natural products containing cyclopropane rings. mdpi.com The directing effect of a nearby hydroxyl group is a common and effective strategy to influence the facial selectivity of the reaction, often leading to a single diastereomer. unl.pt For example, the use of a ZnEt₂/ClCH₂I reagent on an allylic alcohol precursor has been shown to yield a tricyclic diol as a single diastereomer in a related context. unl.pt

Strategies to Mitigate Anomeric Mixtures in Glycosylation

To circumvent this problem, a key strategy is to perform an "early-stage glycosidation." By introducing the xylose unit to a monomeric fragment before the final macrocyclization (dimerization), the issue of statistical mixtures is avoided, leading to improved yield and purity. nih.gov While Schmidt-type glycosylation has been used as a key reaction, classical conditions can sometimes lead to complex product mixtures. researchgate.net Alternative methods, such as using phenyl thioglycoside donors activated by reagents like methyl triflate, provide a pathway to circumvent these issues and achieve more controlled glycosylation. researchgate.net

Efficiency Improvements and Reduction of Linear Synthetic Steps

Several specific tactics contribute to this goal. The aforementioned alcohol-mediated carbonyl allylation by Krische reduced the synthesis of clavosolide A to a mere 7 steps (LLS). nih.govnih.gov Other efficient methods include the use of multi-component reactions, such as a three-component allylboration-Prins reaction sequence, which can rapidly assemble the complex tetrahydropyran core in a concise and efficient manner (13 steps LLS for clavosolide A). researchgate.net The use of tandem or cascade reactions, which form multiple chemical bonds in a single operation, further enhances efficiency. chemrxiv.org Additionally, efficient C-C bond-forming reactions, like the lithiation-borylation reaction to attach the cyclopropyl-containing side chain, allow for the installation of complex fragments with high stereocontrol, further shortening the synthetic pathway.

Biosynthetic Investigations of Clavosolide B

Proposed Biosynthetic Origin and Precursors

Clavosolide B is a 16-membered diolide characterized by two highly substituted tetrahydropyran (B127337) rings, two trans-disubstituted cyclopropane (B1198618) rings, and twenty-two stereogenic centers. acs.org It differs from its close analog, clavosolide A, only by the substitution pattern on one of the xylose sugar moieties. acs.org The biosynthesis of such complex molecules often involves the strategic dimerization of monomeric units. uni-freiburg.de In the case of this compound, it is proposed to arise from the dimerization of a hydroxy acid monomer. nih.gov

The structural backbone of this compound is believed to be assembled from simple precursors through a polyketide pathway. Isotopic labeling studies using precursors like acetate (B1210297) and mevalonate (B85504) are instrumental in tracing their incorporation into the polyketide backbone. The presence of multiple methyl groups suggests the involvement of S-adenosyl methionine (SAM) as a methyl donor, a common feature in polyketide biosynthesis. The tetrahydropyran rings, key structural motifs, are likely formed through intramolecular cyclization events within the growing polyketide chain. sci-hub.se The d-xylose (B76711) moieties are attached via glycosylation, a crucial step in achieving the final structure of the natural product. nih.govrsc.org

Elucidation of Enzymatic Transformations within the Biosynthetic Pathway

The construction of this compound is a multi-step process orchestrated by a suite of specialized enzymes. beilstein-journals.org Understanding these enzymatic transformations provides a deeper appreciation of nature's synthetic prowess and can inspire the development of novel biocatalytic tools. sci-hub.se

LC-MS/MS Analysis for Identifying Enzymatic Steps (e.g., Methyltransferase Activity)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for identifying and characterizing intermediates in a biosynthetic pathway. mdpi.comspectroscopyonline.comprotocols.io In the context of this compound, LC-MS/MS can be employed to detect the incorporation of isotopically labeled precursors into the clavosolide structure. For instance, feeding the producing organism with ¹³C-labeled acetate and analyzing the resulting this compound and its fragments by LC-MS/MS can pinpoint which carbon atoms originate from acetate.

Postulated Roles of Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) Mechanisms

The biosynthesis of this compound is hypothesized to be orchestrated by a combination of polyketide synthase (PKS) and potentially non-ribosomal peptide synthetase (NRPS) machinery. researchgate.net

Polyketide Synthases (PKSs) are large, modular enzymes responsible for the assembly of polyketides, a diverse class of natural products. nih.gov These enzymes function in an assembly-line fashion, where each module is responsible for adding a specific building block (typically a two-carbon unit from malonyl-CoA or a three-carbon unit from methylmalonyl-CoA) to the growing polyketide chain. nih.gov The core structure of this compound, with its repeating carbon backbone and interspersed methyl groups, is characteristic of a polyketide origin. The PKS modules would catalyze the successive condensation of these simple precursor units, with integrated domains for reduction, dehydration, and methylation to create the specific stereochemistry and functionalization of the clavosolide backbone.

While the primary scaffold of this compound is polyketide in nature, the involvement of Non-Ribosomal Peptide Synthetases (NRPSs) cannot be entirely ruled out, particularly in the incorporation of non-standard building blocks or in facilitating specific cyclization or tailoring reactions. uzh.chd-nb.info NRPSs are similar in their modular nature to PKSs but are responsible for the synthesis of peptides, often incorporating non-proteinogenic amino acids. uzh.chnih.gov Although this compound is not a peptide, NRPS-like domains are sometimes found integrated into PKS gene clusters and can play a role in activating and incorporating unusual starter or extender units. d-nb.infobeilstein-journals.org The thioesterase (TE) domain, typically found at the end of both PKS and NRPS assembly lines, is crucial for the release and often the cyclization of the final product. researchgate.net In the case of this compound, a TE domain is likely responsible for the dimerization and macrolactonization of two monomeric units to form the final 16-membered ring structure. researchgate.net

Further genomic analysis of the clavosolide-producing organism is required to identify the specific PKS and any potential NRPS gene clusters involved in its biosynthesis and to fully elucidate the intricate enzymatic steps leading to this remarkable marine natural product.

Biological Activities and Preliminary Molecular Mechanisms of Action

Cytotoxic Activity and Potential Research Avenues in Anticancer Studies

Preliminary studies suggest that clavosolide B possesses cytotoxic properties, positioning it as a compound of interest for cancer research. Its structural relationship to other bioactive marine metabolites hints at its potential for therapeutic applications. While extensive research on this compound's specific anticancer mechanisms is ongoing, the initial cytotoxicity data encourages further exploration. harvard.edu

The primary method for assessing the cytotoxic potential of compounds like this compound is through in vitro bioassays against cancer cell lines. A key tool in this process is the National Cancer Institute's (NCI) 60 human tumor cell line panel (NCI-60). cancer.gov This screen evaluates a compound's ability to inhibit the growth of or kill 60 different human tumor cell lines, representing various types of cancer including leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. cancer.gov

The NCI-60 screen provides a "biological response pattern" for each tested compound, which can be compared against a database of known anticancer agents using pattern-recognition algorithms like COMPARE. cancer.gov This allows researchers to hypothesize a compound's mechanism of action or identify novel patterns of activity. cancer.gov The sensitivity of each cell line to a compound is quantified by a GI50 value, which is the concentration that causes 50% growth inhibition. semanticscholar.org For example, clavosolides A-D, close structural relatives of this compound, were reported to display differential cytotoxicity in the NCI-60 cell panel. nih.gov

Molluscicidal Activity and Implications for Disease Vector Control

While direct studies on this compound's molluscicidal activity are limited, its structural similarity to other marine natural products suggests it may have potential in this area. This activity is particularly relevant for controlling the snail vectors responsible for transmitting diseases like schistosomiasis. capes.gov.br

A notable structural analogue of this compound is cyanolide A. capes.gov.br Cyanolide A, a symmetrical dimeric glycosidic macrolide isolated from the cyanobacterium Lyngbya bouillonii, has demonstrated potent molluscicidal activity against the snail Biomphalaria glabrata, a vector for schistosomiasis. capes.gov.br It exhibited a lethal concentration (LC50) of 1.2 μM against this snail. capes.gov.brnih.gov Given the close structural resemblance between this compound and cyanolide A, it is hypothesized that this compound could exhibit similar molluscicidal properties, making it a candidate for further investigation in the control of schistosomiasis. capes.gov.brnih.gov Both clavosolides and cyanolide A belong to a family of glycosidic macrolides from marine organisms. capes.gov.brcapes.gov.br

Immunosuppressive Effects: Insights from Analogue Studies (e.g., Cocosolide)

The potential immunosuppressive activity of this compound can be inferred from studies on its analogue, cocosolide. nih.govresearchgate.net Cocosolide is a symmetrical glycosylated macrolide dimer whose carbon skeleton is closely related to that of the clavosolides. nih.govresearchgate.net

Interleukin-2 (IL-2) is a cytokine crucial for the regulation of immune responses, particularly the proliferation and differentiation of T-cells. quanterix.com Immunosuppressive drugs often target the inhibition of IL-2 production or its signaling pathway to prevent the expansion of antigen-activated T-cells. quanterix.com

Studies on cocosolide have shown that it potently inhibits IL-2 production in Jurkat T-cells. nih.govresearchgate.net Furthermore, cocosolide was found to suppress the proliferation of anti-CD3-stimulated T-cells in a dose-dependent manner. nih.govresearchgate.net These findings indicate that the dimeric macrolide structure, a feature shared with this compound, is important for this immunosuppressive activity. nih.govresearchgate.net Preliminary structure-activity relationship studies on cocosolide and its derivatives revealed that both the sugar moiety and the intact dimeric structure are essential for full activity. nih.gov This suggests that this compound, with its similar architecture, might also possess immunosuppressive properties worthy of investigation.

Investigative Methodologies for Unraveling Molecular Mechanisms

Elucidating the precise molecular mechanisms behind the biological activities of complex natural products like this compound requires a multi-faceted approach. The initial screening, such as with the NCI-60 panel, provides broad cytotoxicity data. semanticscholar.org To delve deeper, systematic structure-activity relationship (SAR) studies are crucial. nih.gov

SAR studies involve synthesizing or isolating a series of analogues of the parent compound and evaluating their biological activity. This helps to identify the key functional groups and structural features responsible for its effects. nih.gov For instance, SAR studies on the related macrolide biselyngbyolide B revealed the specific parts of the molecule essential for its cytotoxic activity and identified sites where structural modifications could be made. nih.gov

Furthermore, advanced molecular biology and biochemical assays are employed to pinpoint specific cellular targets and pathways. For immunosuppressive activity, this would involve measuring the inhibition of key signaling molecules like IL-2 and assessing the impact on T-cell proliferation. nih.gov For anticancer effects, investigations might focus on pathways like apoptosis induction, as seen in studies of other marine macrolides which were found to induce mitochondrial fission and the production of reactive oxygen species. nih.gov The total synthesis of this compound and its analogues is also a critical tool, as it not only confirms the structure but also provides the necessary quantities of material for in-depth biological evaluation. nih.govresearchgate.net

Structure Activity Relationship Sar Studies and Analog Development for Clavosolide B

Rational Design Principles for Clavosolide B Analogs

The rational design of this compound analogs is heavily reliant on sophisticated synthetic strategies that allow for systematic structural modifications. The complexity of the molecule necessitates approaches that are both efficient and flexible.

The generation of a library of analogs for comprehensive SAR studies is most effectively achieved through modular or convergent synthesis routes. These strategies involve the independent synthesis of key fragments of the target molecule, which are then coupled together in the later stages. For this compound and its relatives, this typically means synthesizing the substituted tetrahydropyran (B127337) ring, the cyclopropyl-containing side chain, and the xylose sugar moiety separately.

A convergent approach was utilized for the enantioselective total synthesis of the revised structure of (-)-clavosolide B. nih.gov This strategy relies on key reactions like syn-selective aldol (B89426) reactions, hydroxy-directed cyclopropanation, and Schmidt-type glycosylation to assemble the complex structure from smaller, manageable pieces. nih.gov This modularity is highly advantageous as it allows for variations to be introduced into any of the fragments. For instance, different sugar analogs could be synthesized and attached to the aglycone core, or the structure of the side chain could be altered, without having to re-synthesize the entire molecule from the beginning. This approach significantly streamlines the process of creating a diverse set of analogs for biological evaluation.

More recent advancements, such as the synthesis of the related clavosolide A, have highlighted techniques like early-stage glycosidation and a three-component allylboration-Prins reaction to rapidly assemble the tetrahydropyran core, further emphasizing the power of modular assembly. researchgate.net Another innovative strategy involves a bidirectional asymmetric diol allylation, which enabled a remarkably concise, 7-step synthesis of clavosolide A, demonstrating a highly efficient modular construction. nih.govnih.gov

Late-stage functionalization is a powerful strategy that complements modular synthesis in the preparation of analogs. This approach involves chemically modifying a complex, fully-formed molecular scaffold in the final steps of a synthesis. This can be particularly useful for introducing subtle changes or installing functional groups that might not be compatible with the conditions of the main synthetic route.

For molecules as complex as this compound, late-stage modifications offer an efficient route to analogs that would otherwise require lengthy de novo synthesis. Techniques such as site-selective epoxidation or cross-metathesis can be employed on advanced intermediates to generate novel structures. The development of synthetic routes that provide access to key intermediates and facilitate such late-stage modifications is a key consideration in the design of clavosolide analog syntheses. researchgate.net For example, a synthetic approach that allows for the dimerization of a monomeric precursor in a late-stage Yamaguchi macrocyclization/dimerization reaction provides a strategic point for creating heterodimers or other modified dimeric structures. nih.gov

Prioritization of Modular Synthesis Routes for Analog Generation

Influence of Specific Structural Elements on Biological Activity

SAR studies, particularly on the closely related compound cocosolide, have provided critical insights into which parts of the clavosolide structure are essential for its biological function. nih.gov These studies typically involve synthesizing and testing simplified or modified versions of the natural product.

The glycosidic portion of the molecule, the permethylated D-xylose (B76711) unit, is crucial for the biological activity. Studies on cocosolide, which shares its carbon skeleton with clavosolide A, demonstrated that the sugar is vital for its immunosuppressive effects. nih.govresearchgate.net An analog consisting of only the macrocyclic core (aglycone), without the sugar moieties, showed minimal inhibitory effects on IL-2 production in T-cells. nih.gov This indicates that the sugar is essential for the molecule's ability to recognize and engage with its biological target. nih.gov

Table 1: Comparative Bioactivity of Cocosolide and its Analogs nih.gov
CompoundKey Structural FeatureEffect on IL-2 Production
Cocosolide (1)Intact Dimer with Sugar MoietiesPotent Inhibition
[α,α]-anomer (26)Anomeric variation of Sugar LinkagePotent Inhibition
Macrocyclic Core (28)Dimer without Sugar MoietiesMinimal Effect
Monomer Methyl Ester (3)Monomer with Sugar MoietyMinimal Effect

Role of the Sugar Moiety in Bioactivity

Development and Evaluation of Derivatized Analogs for Enhanced or Modified Bioactivities

The principles derived from SAR studies guide the development of derivatized analogs aimed at improving activity, selectivity, or pharmacokinetic properties. The synthesis of cocosolide and its [α,α]-anomer represents a key example of evaluating derivatized analogs. nih.gov While natural cocosolide has a [β,β]-glycosidic linkage, the synthetic [α,α]-anomer was also prepared. Interestingly, both compounds equally and potently inhibited IL-2 production, suggesting that the anomeric configuration of the sugar linkage may not be a strict determinant of activity for this specific biological effect. nih.gov

Furthermore, the specific preparation of monomeric compounds, such as the monomeric acid and its corresponding methyl ester, was undertaken explicitly for SAR studies. nih.gov The finding that these monomers lacked significant activity, along with the inactivity of the sugarless macrocyclic core, definitively established the essential roles of both dimerization and glycosylation. nih.gov These findings are critical as they direct future synthetic efforts away from simplistic analogs and toward those that maintain the core dimeric glycoside structure, while perhaps exploring modifications at less sensitive positions.

Future Research Directions and Academic Significance of Clavosolide B Research

Continued Advancements in Stereocontrolled and Efficient Synthetic Methodologies

The total synthesis of clavosolide B is a formidable challenge due to its complex architecture, which includes a 16-membered diolide ring, multiple stereogenic centers, and glycosidic linkages. acs.org Early and subsequent total syntheses have been instrumental in confirming its revised structure and absolute stereochemistry. acs.org These synthetic endeavors have often served as a platform for the development and application of novel chemical reactions.

Key reactions that have been pivotal in the synthesis of the clavosolide core include:

Syn-selective aldol (B89426) reactions: Crucial for the stereocontrolled formation of carbon-carbon bonds. acs.org

Hydroxy-directed cyclopropanation: For the precise installation of the cyclopropane (B1198618) rings. acs.org

Mitsunobu inversion: To accurately set specific stereocenters. acs.org

Schmidt-type glycosylation: For the attachment of the xylose sugar moieties. acs.org

Macrolactonization: To close the large 16-membered ring. acs.org

Future research will likely focus on developing even more efficient and stereocontrolled synthetic routes. Innovations such as early-stage glycosidation, which avoids the formation of undesired anomers at later stages, and the use of lithiation–borylation reactions for the efficient construction of complex fragments are at the forefront of this effort. researchgate.net The development of catalytic and atom-economical methods, for instance using rhodium-catalyzed reactions for dimerization, could dramatically increase the efficiency of synthesizing this compound and its analogs. researchgate.net Such advancements not only make these complex molecules more accessible for biological studies but also enrich the toolbox of synthetic organic chemistry. nih.govnih.gov

Table 1: Key Stereoselective Reactions in this compound Synthesis

Reaction Type Purpose in Synthesis Key Reagents/Conditions Reference
Syn-selective Aldol Reaction Stereocontrolled C-C bond formation Bu2BOTf, Hunig's base acs.org
Hydroxy-directed Cyclopropanation Installation of cyclopropane rings with high diastereoselectivity Et2Zn, CH2I2 acs.org
Mitsunobu Inversion Inversion of stereochemistry at specific hydroxyl groups DEAD, PPh3 acs.org
Schmidt-type Glycosylation Coupling of sugar moieties to the aglycone TMSOTf acs.org
Macrolactonization Closure of the 16-membered macrocycle Yamaguchi reagent acs.org
Lithiation–Borylation Reaction Attachment of side chains with high stereocontrol s-BuLi, boronic esters researchgate.net

Comprehensive Elucidation of the Biosynthetic Pathway

The natural origin of this compound has been traced to the marine sponge Myriastra clavosa. However, it is widely speculated that the true producer is a symbiotic microorganism, likely a cyanobacterium, due to the high concentration of cyanobacterial cells found within the sponge and the structural dissimilarity of clavosolides to known sponge metabolites. nih.gov The co-isolation of clavosolides with other cyanobacterial metabolites further supports this hypothesis. nih.gov

A significant area for future research is the definitive identification of the producing organism and the elucidation of the complete biosynthetic pathway of this compound. This will likely involve a combination of modern genomic and metabolomic techniques. Identifying the putative biosynthetic gene cluster (BGC) responsible for clavosolide production is a key goal. nih.govmdpi.comnih.gov Isotopic labeling studies, using precursors such as ¹³C-labeled acetate (B1210297), can be employed to trace the origin of the carbon atoms in the clavosolide backbone, providing insights into the enzymatic steps involved in its assembly, including the unique cyclopropanation. Understanding the biosynthesis of this compound will not only provide fundamental knowledge about the natural production of such complex molecules but may also open avenues for biosynthetic engineering to produce novel analogs.

Deeper Investigations into the Molecular Mechanisms of Observed Biological Activities

Initial studies have indicated that this compound possesses cytotoxic properties, suggesting its potential as a lead compound in cancer research. Structurally related marine natural products have also exhibited a range of biological activities, including molluscicidal and immunosuppressive effects, hinting at a broader potential for the clavosolide family. researchgate.net However, the specific molecular targets and mechanisms of action for this compound remain largely unknown.

Future research must focus on in-depth mechanistic studies to understand how this compound exerts its cytotoxic effects. This would involve:

Screening against a wider panel of cancer cell lines to determine its spectrum of activity. nih.govnih.gov

Identifying the specific cellular pathways and molecular targets affected by the compound. mhmedical.comdntb.gov.ua This could involve techniques such as proteomics, transcriptomics, and chemical proteomics to identify protein binding partners.

Investigating the mode of cell death induced by this compound (e.g., apoptosis, necrosis) and the signaling pathways involved. nih.gov

A thorough understanding of its mechanism of action is crucial for its potential development as a therapeutic agent and for the rational design of more potent and selective analogs.

Rational Design and Synthesis of Next-Generation Analogs with Targeted Biological Profiles

The total syntheses of this compound and its congeners have not only confirmed their structures but also provided a platform for the synthesis of analogs for structure-activity relationship (SAR) studies. vulcanchem.comupenn.edu By systematically modifying different parts of the this compound structure, researchers can identify the key pharmacophores responsible for its biological activity. mdpi.comsioc-journal.cnnih.govrsc.orgnih.gov

Future efforts in this area should be directed towards the rational design and synthesis of next-generation analogs with improved biological profiles. researchgate.netresearchgate.net This could involve:

Simplifying the complex structure to create more synthetically accessible analogs that retain biological activity. vulcanchem.com

Modifying the glycosidic units, the macrocyclic core, or the side chains to enhance potency and selectivity towards specific cancer cell types or molecular targets.

Improving pharmacokinetic properties to make the compounds more suitable for potential therapeutic use.

The insights gained from SAR studies will be invaluable for transforming this natural product lead into a potential drug candidate. nih.gov

Contribution to the Broader Field of Natural Product Chemistry and Chemical Biology

The study of this compound has already made significant contributions to the field of natural product chemistry. The pursuit of its total synthesis has spurred the development of new and refined synthetic methodologies for the construction of complex molecular architectures, particularly those containing tetrahydropyran (B127337) rings and cyclopropane moieties. researchgate.netnih.gov The structural revision of the clavosolides serves as a prominent case study highlighting the powerful synergy between modern spectroscopic techniques and total synthesis in unambiguously determining the structure of complex natural products. rsc.org

This compound and its synthetic analogs also represent valuable chemical tools for probing biological systems. Their unique biological activities, once fully characterized, could help to identify new cellular pathways or drug targets. The challenges associated with its synthesis and the potential for biological discovery ensure that this compound will continue to be a source of inspiration and a benchmark for innovation in both chemical synthesis and chemical biology.

Adherence to Methodological Guidelines for Transparent Data Reporting in Natural Product Research

The history of the clavosolides, which involved a significant structural revision after initial publication, underscores the critical importance of rigorous and transparent data reporting in natural product research. rsc.org The initial structural misassignment was corrected through the power of total synthesis, where the comparison of spectroscopic data of the synthetic and natural compounds revealed discrepancies.

Future research on this compound and other complex natural products must adhere to established methodological guidelines to ensure the accuracy and reproducibility of findings. This includes:

Comprehensive Spectroscopic Analysis: Detailed 1D and 2D NMR data (COSY, HSQC, HMBC, NOESY), high-resolution mass spectrometry (HRMS), and optical rotation data should be provided.

Confirmation of Absolute Stereochemistry: When possible, X-ray crystallography of the natural product or a suitable derivative should be performed. nih.gov In its absence, the application of chiral derivatization methods or comparison with synthetic standards of known configuration is essential. nih.gov

Transparency in Synthetic Procedures: Detailed experimental procedures and characterization data for all synthetic intermediates and the final product are necessary to allow for independent verification. acs.org

Cross-validation of Data: Discrepancies between different analytical techniques or between experimental data and computational models should be thoroughly investigated and discussed.

By embracing these principles, the natural product community can ensure the integrity of the scientific record and build a solid foundation for future discoveries in the field.

Q & A

Q. What are the primary challenges in elucidating the structural configuration of clavosolide B, and what analytical methodologies are critical for resolving ambiguities?

Structural determination of this compound involves addressing stereochemical complexity and sensitive functional groups (e.g., epoxides, aldehydes). Advanced techniques such as 2D NMR (COSY, NOESY), X-ray crystallography, and comparison with structurally related natural products (e.g., clavosolide A) are essential. For example, NOE correlations can resolve spatial proximity of protons in macrocyclic frameworks, while X-ray analysis confirms absolute configuration .

Q. How was this compound initially isolated, and what bioactivity screening methods are used to assess its pharmacological potential?

this compound, like its congeners, is typically isolated from marine sponges via chromatographic techniques (e.g., HPLC, flash chromatography). Bioactivity assays include cytotoxicity testing against cancer cell lines (e.g., NCI-60 panel) and antimicrobial activity profiling. Structural analogs, such as clavosolide A, have shown antitumor properties, guiding prioritization of this compound for further study .

Q. What experimental protocols ensure reproducibility in synthesizing this compound intermediates?

Reproducibility requires meticulous documentation of reaction conditions (e.g., temperature, solvent purity, catalyst loading) and validation via spectral data (e.g., 1H^1H-NMR, 13C^{13}C-NMR). Journals like the Beilstein Journal of Organic Chemistry mandate detailed experimental sections, including characterization data for key intermediates, to enable replication .

Q. How can researchers validate the purity and identity of this compound synthetic products?

Purity is confirmed via HPLC with UV/ELSD detection, while identity is validated through HRMS (High-Resolution Mass Spectrometry) and IR spectroscopy. Comparative analysis with naturally isolated this compound (e.g., specific rotation, melting point) further ensures fidelity .

Advanced Research Questions

Q. What strategies address steric hindrance during vinylsilane oxidation in this compound synthesis, and how are reaction conditions optimized?

Steric hindrance in vinylsilane substrates (used to generate carbocations via DDQ-mediated oxidation) necessitates elevated temperatures (e.g., 45°C) and prolonged reaction times. Computational modeling (e.g., DFT calculations) can predict transition-state geometries, guiding solvent selection (e.g., dichloromethane) and DDQ stoichiometry to enhance yields .

Q. How can oxidative C–H bond scission methodologies be adapted to incorporate labile functional groups in this compound analogs?

DDQ-mediated oxidative C–H scission under non-acidic conditions preserves acid-sensitive groups (e.g., epoxides). For example, allylic ethers are selectively oxidized to form α,β-unsaturated oxocarbenium ions, which undergo cyclization without ring-opening. This approach is critical for this compound’s macrocyclic core .

Q. What retrosynthetic disconnections are most effective for this compound, and how does stereochemical control impact route selection?

Retrosynthesis focuses on fragmenting the macrocycle into bicyclic subunits via Prins dimerization or oxidative cyclization. Asymmetric catalysis (e.g., Feringa’s 1,4-addition protocol) ensures stereochemical fidelity in allylation steps, while protecting group strategies (e.g., TBS ethers) prevent undesired side reactions .

Q. How do researchers resolve contradictions between computational predictions and experimental data in this compound’s conformational analysis?

Discrepancies are addressed by iterative refinement: repeating experiments under controlled conditions (e.g., inert atmosphere), employing alternative spectroscopic methods (e.g., VT-NMR for dynamic conformers), and validating computational models (e.g., MD simulations) against empirical data .

Q. What role do isotopic labeling studies play in elucidating this compound’s biosynthetic pathway?

13C^{13}C-labeling of putative precursors (e.g., acetate, mevalonate) in sponge cultures tracks incorporation into this compound’s polyketide backbone. LC-MS/MS analysis identifies labeled fragments, clarifying enzymatic steps (e.g., cyclopropanation via methyltransferase activity) .

Q. How can late-stage functionalization strategies improve this compound’s synthetic accessibility?

Late-stage modifications (e.g., site-selective epoxidation, cross-metathesis) leverage orthogonal reactivity in advanced intermediates. For instance, Shi epoxidation catalysts enable stereoselective epoxide formation without disrupting existing stereocenters .

Methodological Guidelines

  • Data Contradiction Analysis : Cross-validate spectral data with independent techniques (e.g., X-ray vs. NOE) and consult computational models to reconcile anomalies .
  • Experimental Design : Prioritize modular synthesis routes to facilitate analog generation and structure-activity relationship (SAR) studies .
  • Ethical Reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for transparent data presentation and avoidance of redundant content .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.